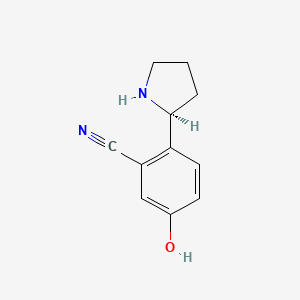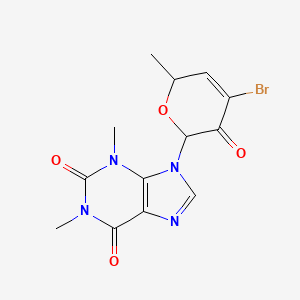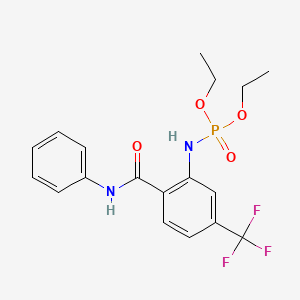
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate is a complex organic compound that features a trifluoromethyl group, a phenylcarbamoyl group, and a phosphoramidate moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible-light-promoted conditions . The phenylcarbamoyl group can be introduced through a reaction with phenyl isocyanate. The final step involves the formation of the phosphoramidate moiety, which can be achieved by reacting the intermediate with diethyl phosphoramidate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and metal-free protocols to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Radical initiators and photoredox catalysts are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphoramidates, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various reactions.
α-(Trifluoromethyl)styrenes: Versatile intermediates in organic synthesis.
Uniqueness
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate is unique due to the combination of its trifluoromethyl group, phenylcarbamoyl group, and phosphoramidate moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C18H20F3N2O4P |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-(diethoxyphosphorylamino)-N-phenyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H20F3N2O4P/c1-3-26-28(25,27-4-2)23-16-12-13(18(19,20)21)10-11-15(16)17(24)22-14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
ANPJXURBCPMTIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1=C(C=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



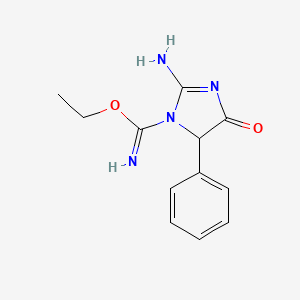
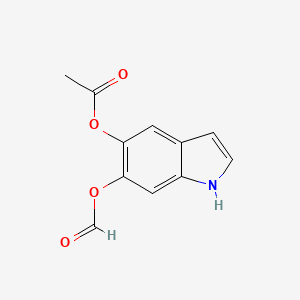
![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12933100.png)

![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
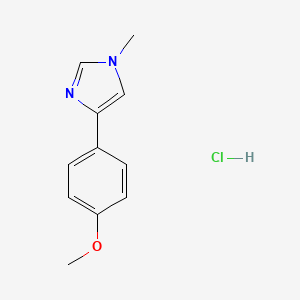
![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
